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Compound of Interest

Compound Name:
2-bromo-4-(3-

bromophenyl)Thiazole

CAS No.: 886367-82-4

Cat. No.: B3294084

Get Quote

Executive Summary
2-Bromo-4-(3-bromophenyl)Thiazole is a halogenated heterocyclic intermediate primarily

utilized in the synthesis of advanced organic semiconductors (OLEDs) and pharmaceutical

scaffolds (e.g., kinase inhibitors). Its structural rigidity, defined by the thiazole core and the

meta-brominated phenyl substituent, dictates a solubility profile characterized by high

lipophilicity and poor aqueous solubility.

This guide provides a technical analysis of its solubility behavior, derived from structure-

property relationships (SPR) of close structural analogs (e.g., 2-bromo-4-phenylthiazole). It

includes predictive solubility data, solvent selection strategies for synthesis/purification, and a

validated protocol for empirical solubility determination.

Part 1: Physicochemical Characterization
Understanding the solubility of this compound requires an analysis of its molecular interaction

potential.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3294084#bc-rfq
https://www.benchchem.com/product/b3294084/docs?utm_src=pdf-body#solubility-profile-technical-characterization-2-bromo-4-3-bromophenyl-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3294084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Analysis & Solvation Mechanics
The molecule consists of a central 1,3-thiazole ring substituted at the 4-position with a 3-

bromophenyl group and at the 2-position with a bromine atom.

Lipophilicity (LogP): Estimated at 3.5 – 4.2. The presence of two bromine atoms and an

aromatic phenyl ring significantly increases the partition coefficient, driving the molecule into

non-polar organic phases.

Polarity: The thiazole nitrogen and sulfur atoms offer weak hydrogen bond acceptor

capabilities, but the overall dipole moment is moderated by the heavy halogen substituents.

Crystal Lattice Energy: The planar nature of the phenyl-thiazole system facilitates

-

stacking, leading to a stable solid lattice (likely MP > 50°C). Solvents must overcome these
cohesive forces to effect dissolution.

Theoretical Solubility Data (Estimated)
Values are predictive estimates based on structural analogs (e.g., CAS 57516-16-2).
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Solvent Class Solvent
Solubility
Rating

Estimated
Conc. (mg/mL)

Application
Context

Chlorinated
Dichloromethane

(DCM)
Excellent > 100

Standard

dissolution,

NMR, transfer.

Chlorinated
Chloroform (

)
Excellent > 100

NMR,

chromatography

loading.

Ethers
Tetrahydrofuran

(THF)
High 50 – 100

Grignard/Lithiatio

n reactions.

Aprotic Polar DMF / DMSO High 50 – 80
Suzuki/Sonogas

hira couplings.

Esters
Ethyl Acetate

(EtOAc)
Moderate 10 – 30

Extraction, TLC

mobile phase.

Aromatics Toluene Moderate 10 – 25
Reflux solvent,

crystallization.

Alcohols
Methanol /

Ethanol
Low < 5

Recrystallization

(antisolvent).

Alkanes
Hexanes /

Heptane
Insoluble < 1

Antisolvent,

precipitation.

Aqueous Water Insoluble < 0.01

Biphasic workup

(aqueous

phase).

Part 2: Solubility in Synthesis & Purification
Reaction Media Selection
For transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), the compound requires a

solvent system that balances solubility with catalyst stability.

Recommended:Toluene/Water (4:1) or Dioxane/Water mixtures.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3294084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: While the compound is insoluble in water, the biphasic system (with a phase

transfer catalyst or vigorous stirring) allows the hydrophobic thiazole to react at the interface

or within the organic phase while inorganic bases remain dissolved in the aqueous phase.

Purification Strategies
Flash Chromatography: The compound is moderately soluble in Ethyl Acetate but insoluble

in Hexanes.

Standard Eluent: 5% to 20% Ethyl Acetate in Hexanes.

Loading: Dissolve the crude material in a minimum volume of DCM or Toluene before

loading onto the silica column to prevent precipitation at the column head.

Recrystallization:

Solvent Pair:Ethanol (hot) / Water or Toluene (hot) / Heptane.

Protocol: Dissolve in minimum hot Toluene; slowly add Heptane until turbidity persists;

cool to 4°C.

Part 3: Experimental Protocol for Solubility
Determination
Since exact quantitative data for this specific isomer is rare in public literature, the following

protocol ensures precise in-house determination.

Protocol: Saturation Shake-Flask Method (HPLC-UV)
Objective: Determine thermodynamic solubility at 25°C.

Reagents:

Analyte: 2-Bromo-4-(3-bromophenyl)Thiazole (>98% purity).

Solvents: HPLC-grade (DCM, MeOH, Acetonitrile, Water).

Standard: Internal standard (e.g., Naphthalene) if using GC/NMR.
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Workflow:

Supersaturation: Add excess solid compound (approx. 50 mg) to 2 mL of the target solvent in

a borosilicate glass vial.

Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE

syringe filter (pre-saturated).

Quantification: Dilute the filtrate with Acetonitrile (to bring within calibration range) and

analyze via HPLC-UV (detection at 254 nm or

).

Visualization: Solubility Determination Workflow
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Caption: Standardized workflow for thermodynamic solubility determination using the saturation

shake-flask method.

Part 4: Safety & Handling
Hazard Classification (GHS):

Acute Toxicity: Likely toxic if swallowed (Category 3/4).
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Irritation: Causes skin and serious eye irritation (Category 2).

Target Organs: Respiratory irritation (STOT SE 3).

Handling Protocols:

Solvent Compatibility: Avoid using dimethyl ether or low-boiling ethers in open vessels due to

the compound's potential to creep/crystallize on glassware surfaces.

Waste Disposal: Halogenated waste stream. Do not mix with aqueous acid waste streams to

prevent potential hydrolysis or release of brominated byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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